molecular formula C15H13Cl2FN2O3 B1396491 (Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate CAS No. 1159908-25-4

(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate

Cat. No. B1396491
M. Wt: 359.2 g/mol
InChI Key: QJNXKDVLKYYMPR-UHFFFAOYSA-N
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Description

(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate, also referred to as EDCFDA, is an organic compound that is used in a variety of scientific research and laboratory experiments. It is a member of the acrylate family, which is a type of ester with a structure consisting of a carboxylic acid and an alcohol. EDCFDA is a colorless, crystalline solid with a molecular weight of 297.7 g/mol and a melting point of 122-124°C. It is soluble in a variety of organic solvents, such as ethanol and methanol, and is used in the synthesis of a variety of compounds.

Scientific Research Applications

Continuous-Flow Processes in Synthesis

  • Efficient C–C Bond Formation : (Z)-ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate is efficiently synthesized in continuous-flow processes. This method is based on the rapid and strong activation of carboxylic acids, leading to less raw material consumption, higher product yield, shorter reaction time, and higher operation safety compared to traditional methods (Guo, Yu, & Su, 2020).

Crystal Structure Analysis

  • Structural Characterization : The crystal structure of related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined, providing insights into molecular arrangements and interactions, which are crucial for understanding the properties and potential applications of these compounds (Wang, Lu, Zheng, & Zheng, 2012).

Supramolecular Assembly

  • Supramolecular Network Formation : A study on the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate showed the formation of a three-dimensional supramolecular network through hydrogen bonds and π⋯π stacking interactions. These interactions are significant in stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).

Eco-Friendly Synthesis

  • Solvent-Free Synthesis : Ethyl 3-dimethylamino acrylates have been used in the development of solvent-free synthesis methods for various compounds. Such eco-friendly approaches contribute to sustainable chemistry practices (Meddad et al., 2001).

Hydrolytic Stability of Polymers

  • Rate of Ester Hydrolysis in Polymers : Studies on polymers based on 2-(dimethylamino)ethyl acrylate have explored the hydrolytic stabilities of ester groups. Understanding these properties is essential for applications in biomaterials and wastewater treatment (Ros et al., 2018).

properties

IUPAC Name

ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O3/c1-4-23-15(22)10(7-20(2)3)14(21)8-5-11(18)13(17)9(6-19)12(8)16/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNXKDVLKYYMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate

Synthesis routes and methods

Procedure details

Starting at room temperature, a solution of 1075 g of 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride (about 94% strength, corresponding to 1010.5 g=4.00 mol) in 850 ml of dichloromethane is added dropwise to a solution of 626 g (4.372 mol) of ethyl 3-dimethylamino-acrylate and 591 g (4.572 mol) of ethyl diisopropyl-amine (Hünig's base) in 1060 ml of dichloromethane. In the course of this, the temperature rises to about 50-55° C. (dropwise addition time about 90 minutes). The reaction mixture is subsequently stirred at 50° C. for 2 hours and then employed in the next stage without further working up.
Quantity
1075 g
Type
reactant
Reaction Step One
Quantity
626 g
Type
reactant
Reaction Step One
Quantity
591 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
1060 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate
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(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate
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(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate
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(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate
Reactant of Route 5
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(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate

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